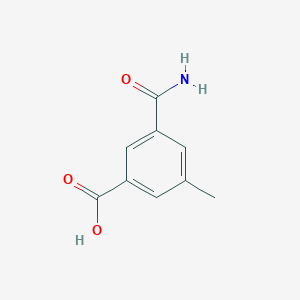
3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid, also known as MOPC, is an organic compound belonging to the pyrazole carboxylic acid family. It is a white powder that is soluble in water and ethanol and insoluble in chloroform and ether. MOPC has been studied extensively due to its potential applications in various scientific research areas such as organic synthesis, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid, as part of the pyrazole derivatives family, has been a focal point in chemical research due to its complex structure and potential applications. The synthesis of such compounds often involves condensation reactions and subsequent treatments to produce specific derivatives. For instance, Kormanov et al. (2017) discussed the synthesis of methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate, illustrating the intricate chemical processes involved in the synthesis of pyrazole derivatives, which may provide insights into the methods applicable to 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid as well (Kormanov et al., 2017).
Coordination Complexes and Crystal Structures Pyrazole-dicarboxylate acid derivatives have shown notable coordination and chelation properties with metal ions, leading to the formation of novel coordination complexes. Radi et al. (2015) synthesized three novel pyrazole-dicarboxylate acid derivatives and examined their crystallization properties with CuII/CoII/ZnII, revealing the formation of mononuclear chelate complexes. This emphasizes the potential of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid in forming structurally intriguing coordination compounds (Radi et al., 2015).
Molecular Docking and Computational Studies The study of pyrazole derivatives extends into the realm of computational chemistry and molecular docking. For example, the research conducted by Reddy et al. (2022) on 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids involved molecular docking to predict binding interactions with target proteins. This highlights the potential application of computational methods to understand the biochemical interactions and properties of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid and similar compounds (Reddy et al., 2022).
Propiedades
IUPAC Name |
3-methyl-1-(oxan-4-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-9(10(13)14)6-12(11-7)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLISWXTBXEDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)
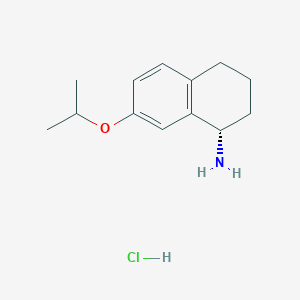

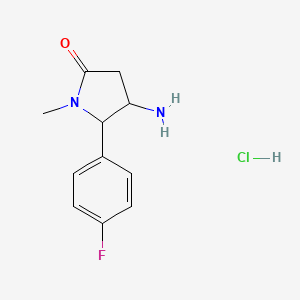
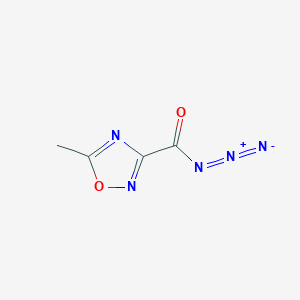
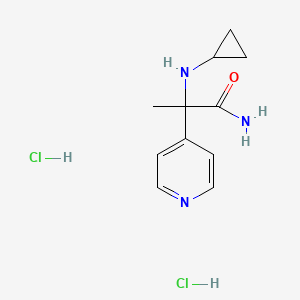


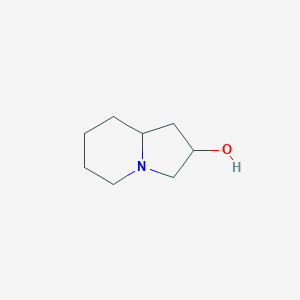

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)


